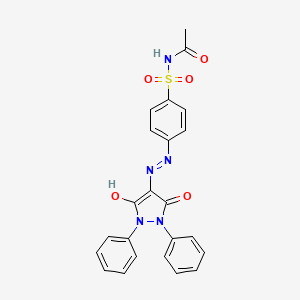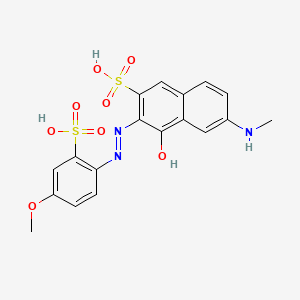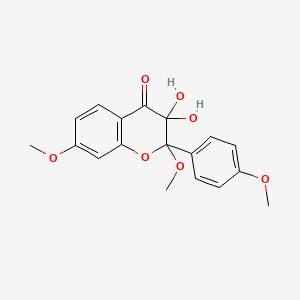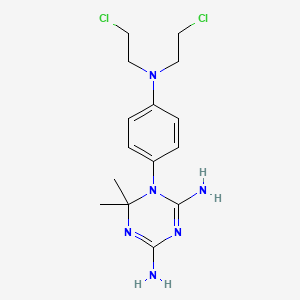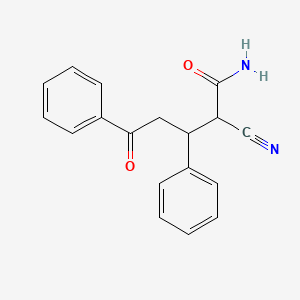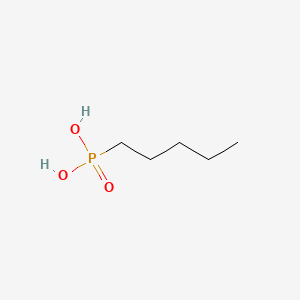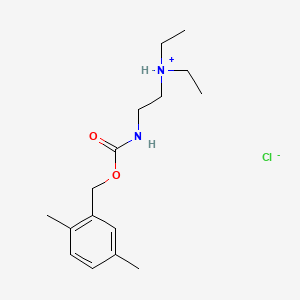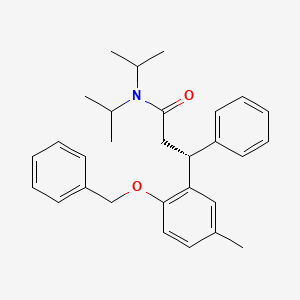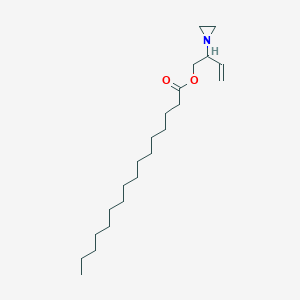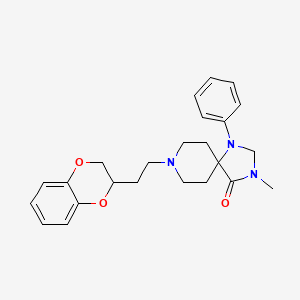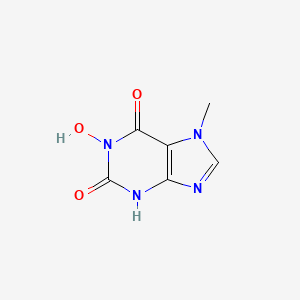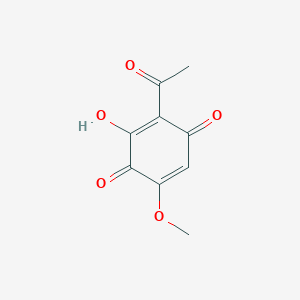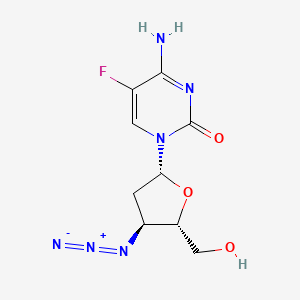
3'-Azido-2',3'-dideoxy-5-fluorocytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Azido-2’,3’-dideoxy-5-fluorocytidine: is a cytidine derivative known for its applications in click chemistry and as a nucleoside analog. This compound contains an azide group, which allows it to participate in copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions . Its chemical formula is C9H11FN6O3 and it has a molecular weight of 286.22 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Azido-2’,3’-dideoxy-5-fluorocytidine typically involves the azidation of a suitable precursor. One common method involves the reaction of 2’,3’-dideoxy-5-fluorocytidine with an azidating agent such as sodium azide in the presence of a catalyst . The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution of the hydroxyl group with an azide group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 3’-Azido-2’,3’-dideoxy-5-fluorocytidine undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Cycloaddition Reactions: It participates in CuAAC and SPAAC reactions due to the presence of the azide group.
Common Reagents and Conditions:
CuAAC Reactions: Copper(I) catalysts and alkyne-containing molecules are commonly used.
SPAAC Reactions: Strain-promoted reactions with molecules containing DBCO or BCN groups.
Major Products: The major products formed from these reactions depend on the specific reactants used. For example, CuAAC reactions yield 1,2,3-triazoles, while SPAAC reactions produce similar triazole derivatives .
科学的研究の応用
Chemistry: In chemistry, 3’-Azido-2’,3’-dideoxy-5-fluorocytidine is used as a reagent in click chemistry for the synthesis of complex molecules and bioconjugates .
Biology and Medicine: This compound has shown potential as an antiviral agent. It inhibits telomerase activity and causes telomere shortening in human cells, making it a valuable tool in cancer research . Additionally, it has been studied for its pharmacokinetics and metabolism in animal models .
Industry: In the industrial sector, it is used in the development of new materials and pharmaceuticals due to its unique chemical properties .
作用機序
The mechanism of action of 3’-Azido-2’,3’-dideoxy-5-fluorocytidine involves its incorporation into DNA or RNA, leading to chain termination. This is due to the absence of a 3’-hydroxyl group, which is essential for the elongation of nucleic acid chains . The compound also inhibits telomerase, an enzyme responsible for maintaining telomere length, thereby inducing telomere shortening and cellular senescence .
類似化合物との比較
3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analog used as an antiviral agent.
2’,3’-Dideoxycytidine (ddC): A nucleoside analog with similar antiviral properties.
Uniqueness: 3’-Azido-2’,3’-dideoxy-5-fluorocytidine is unique due to the presence of both an azide group and a fluorine atom, which confer distinct chemical reactivity and biological activity. Its ability to participate in click chemistry reactions and its potent antiviral properties make it a valuable compound in various fields of research .
特性
CAS番号 |
87190-80-5 |
|---|---|
分子式 |
C9H11FN6O3 |
分子量 |
270.22 g/mol |
IUPAC名 |
4-amino-1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one |
InChI |
InChI=1S/C9H11FN6O3/c10-4-2-16(9(18)13-8(4)11)7-1-5(14-15-12)6(3-17)19-7/h2,5-7,17H,1,3H2,(H2,11,13,18)/t5-,6+,7+/m0/s1 |
InChIキー |
WPVOAMIAPQZNOC-RRKCRQDMSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)F)CO)N=[N+]=[N-] |
正規SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)F)CO)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


